molecular formula C17H19N3O6 B10980596 N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Cat. No.: B10980596
M. Wt: 361.3 g/mol
InChI Key: BKNMADZMSBZXBV-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine: is a complex organic compound that features a pyridazinone core substituted with a dimethoxyphenyl group and an acetylated beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using suitable reagents.

    Acetylation of Beta-Alanine: The final step involves the acetylation of beta-alanine using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a dimethoxyphenyl group and an acetylated beta-alanine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

3-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19N3O6/c1-25-13-5-3-11(9-14(13)26-2)12-4-6-16(22)20(19-12)10-15(21)18-8-7-17(23)24/h3-6,9H,7-8,10H2,1-2H3,(H,18,21)(H,23,24)

InChI Key

BKNMADZMSBZXBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)OC

Origin of Product

United States

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